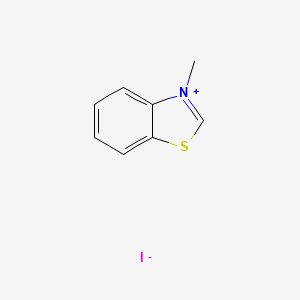

3-Methylbenzothiazolium iodide

Descripción general

Descripción

3-Methylbenzothiazolium iodide is an organic compound with the molecular formula C₈H₈INS. It is a derivative of benzothiazole, where a methyl group is attached to the nitrogen atom, and an iodide ion is associated with the positively charged nitrogen. This compound is known for its applications in various fields, including organic synthesis and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methylbenzothiazolium iodide can be synthesized through the reaction of 3-methylbenzothiazole with methyl iodide. The reaction typically occurs in an organic solvent such as acetone or ethanol, under reflux conditions. The general reaction is as follows:

C7H7NS+CH3I→C8H8INS

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Alkylation and Synthetic Methods

MBTI is synthesized via alkylation of 2-methylthio-benzothiazole using methyl iodide (MeI) or dimethyl sulfate [(CH₃)₂SO₄]. Reaction conditions and yields vary based on solvents and substituents:

Bis-methylation products form when reacting bis(benzothiazol-2-yl)alkanes with excess MeI, while monoalkylation dominates with sterically hindered substrates .

Condensation Reactions

MBTI participates in Knoevenagel-type condensations with aldehydes to form styryl derivatives. These reactions are critical for synthesizing fluorescent dyes and ionophores:

Example Reaction with Substituted Furan-2-carboxaldehydes :

MBTI reacts with furan-2-carboxaldehydes in ethanol under basic conditions to yield styryl-substituted benzothiazolium salts:

| Product | Substituent (R) | Reaction Time | Yield | λ<sub>max</sub> (nm) |

|---|---|---|---|---|

| 5a | 4-Chlorophenyl | 85 min | 57% | 463 |

| 5b | 4-Bromophenyl | 160 min | 57% | 463 |

| 5c | 4-Nitrophenyl | 270 min | 84% | 453 |

These products exhibit strong absorption in the visible range (450–470 nm), making them suitable for optoelectronic applications .

Nucleophilic Ring-Opening with Grignard Reagents

MBTI undergoes ring-opening upon treatment with Grignard reagents (RMgX), yielding 2-substituted 3-methylbenzothiazolines:

Mechanism :

-

Nucleophilic attack by RMgX at the C-2 position.

-

Ring-opening to form a thiolate intermediate.

| Grignard Reagent | Product | Yield |

|---|---|---|

| CH₃MgI | 2-Methyl-3-methylbenzothiazoline | 62% |

| C₂H₅MgBr | 2-Ethyl-3-methylbenzothiazoline | 58% |

These reactions demonstrate MBTI’s utility in constructing sulfur-containing heterocycles .

Electrophilic Cycloadditions

The electron-deficient benzothiazolium ring engages in [4+2] cycloadditions with dienes. For example, MBTI reacts with 1,3-butadiene derivatives to form tetracyclic adducts, though specific yields and conditions require further characterization.

Stability and Functionalization

Aplicaciones Científicas De Investigación

3-Methylbenzothiazolium iodide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex benzothiazole derivatives. It also serves as a catalyst in certain organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.

Industry: It is utilized in the production of dyes, pigments, and other materials

Mecanismo De Acción

The mechanism of action of 3-Methylbenzothiazolium iodide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The positively charged nitrogen in the benzothiazolium ring plays a crucial role in its binding affinity to target molecules .

Comparación Con Compuestos Similares

Similar Compounds

- Benzothiazolium iodide

- 2-Methylbenzothiazolium iodide

- 4-Methylbenzothiazolium iodide

Uniqueness

3-Methylbenzothiazolium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other methyl-substituted benzothiazolium iodides, it exhibits different reactivity and interaction profiles with molecular targets .

Actividad Biológica

3-Methylbenzothiazolium iodide (MBTI) is a compound of significant interest due to its diverse biological activities, particularly in the fields of agriculture and medicine. This article explores its biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of approximately 278.13 g/mol. The compound features a heterocyclic structure that includes a benzothiazole ring, which is crucial for its biological activity. The methyl group attached to the nitrogen atom of the thiazolium ring plays a significant role in modulating its effects.

Antifungal Properties

Research indicates that this compound exhibits promising antifungal properties. A study utilizing computational methods assessed its activity against lanosterol 14α-demethylase, an enzyme critical for fungal cell membrane synthesis. The results suggested that MBTI could serve as a potential antifungal agent, particularly against resistant strains of fungi .

Antibacterial Activity

In addition to antifungal effects, MBTI has demonstrated notable antibacterial activity. In various assays, it was effective against several bacterial strains, showing comparable efficacy to established antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .

Growth-Regulating Activity

MBTI has also been studied for its growth-regulating properties in plants. A comparative analysis with standard growth regulators like indole-3-acetic acid (IAA) and 2,4-dichlorophenoxyacetic acid (2,4-D) revealed that MBTI can stimulate plant growth at specific concentrations. The following table summarizes the growth-regulating effects of MBTI compared to standards:

| Compound | Concentration (mol/dm³) | Growth Stimulation (mm) |

|---|---|---|

| This compound | +5.8 | |

| Indole-3-acetic Acid | +3.10 | |

| 2,4-Dichlorophenoxyacetic Acid | +4.95 |

The data indicates that MBTI can have significant stimulatory effects on plant growth, particularly at lower concentrations .

Case Study 1: Antifungal Efficacy

In a recent study published in MDPI, researchers evaluated the antifungal efficacy of MBTI against various fungal pathogens. The compound exhibited a high inhibition rate against Candida species, with an IC50 value significantly lower than many conventional antifungal agents .

Case Study 2: Agricultural Application

Another study focused on the application of MBTI as a plant growth regulator in agricultural settings. Field trials demonstrated improved crop yields when treated with MBTI compared to untreated controls, indicating its potential as a natural growth enhancer .

Propiedades

IUPAC Name |

3-methyl-1,3-benzothiazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8NS.HI/c1-9-6-10-8-5-3-2-4-7(8)9;/h2-6H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYIRNXZLWJMCR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CSC2=CC=CC=C21.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883892 | |

| Record name | Benzothiazolium, 3-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-31-4 | |

| Record name | Benzothiazolium, 3-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2786-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbenzothiazolium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazolium, 3-methyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazolium, 3-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzothiazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 3-Methylbenzothiazolium iodide influence its reactivity with nucleophiles?

A: this compound exhibits intriguing reactivity with nucleophiles due to its unique structure. Research suggests that it can form complex salt-like intermediates before undergoing nucleophilic substitution. [] These reactions often target the carbon atom at the heart of the dithiocarbamate system within the molecule. Further investigations have compared its reactivity with similar compounds like 2-methylthio-3-methylbenzothiazolium iodide and 2-dimethylamino-3-methylbenzothiazolium perchlorate to elucidate the impact of structural variations on reaction pathways and product formation. []

Q2: What is the impact of π-electron conjugation on the NMR chemical shifts in push-pull benzothiazolium salts like this compound?

A: Studies utilizing NMR spectroscopy and Density Functional Theory (DFT) calculations reveal a strong correlation between the degree of π-electron conjugation and the ¹⁵N, ¹³C, and ¹H NMR chemical shifts in push-pull benzothiazolium salts, including this compound. [, ] Specifically, the quaternary benzothiazolium nitrogen exhibits significant shielding, with chemical shifts ranging from -241.3 to -201.9 ppm, compared to the parent this compound at -183.8 ppm. [] The extent of this shielding effect directly correlates with the length and composition of the π-conjugated bridge within the molecule.

Q3: Can you describe the crystal structure of (E)-2-(2-{5-[(2-acetoxyethyl)(methyl)amino]thiophen-2-yl}vinyl)-3-methylbenzothiazolium iodide monohydrate?

A: X-ray crystallography studies provide detailed insights into the crystal structure of (E)-2-(2-{5-[(2-acetoxyethyl)(methyl)amino]thiophen-2-yl}vinyl)-3-methylbenzothiazolium iodide monohydrate. [] This compound features a nearly planar benzothiazolium ring system with a minimal dihedral angle (1.16°) relative to the thiophene ring. Notably, a complex three-dimensional supramolecular network is formed within the crystal lattice due to classical O—H⋯O, O—H⋯I hydrogen bonds, and weaker C—H⋯O interactions between cations, anions, and water molecules. Additionally, π–π stacking interactions are observed between adjacent cations' thiazole rings. []

Q4: How does this compound interact with 1,4-dihydronicotinamide?

A: this compound, alongside its structural analogue Thiamine (Vitamin B1), acts as an imine substrate in reactions with 1-benzyl-1,4-dihydropyridine. [] This interaction facilitates the reduction of the imino group to an amine, occurring readily at room temperature. This finding highlights the potential of this compound and related compounds as model systems for studying imine reduction mechanisms. []

Q5: Are there any computational chemistry studies on benzothiazolium salts like this compound?

A: Yes, researchers have employed computational chemistry approaches, particularly DFT calculations, to investigate benzothiazolium salts, including this compound. [] These studies focused on predicting and understanding the ¹⁵N NMR chemical shifts. Notably, employing hybrid exchange-correlation functionals within the DFT framework, coupled with a polarizable continuum model (PCM) to account for solvent effects and explicit consideration of hydrogen bonding, yielded improved agreement between calculated and experimental chemical shifts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.